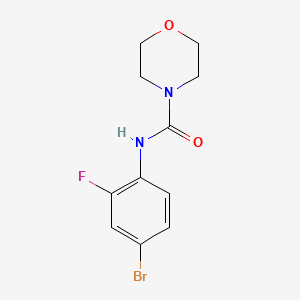

N-(4-bromo-2-fluorophenyl)morpholine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-bromo-2-fluorophenyl)morpholine-4-carboxamide is a synthetic organic compound featuring a morpholine ring conjugated to a carboxamide group, which is further substituted with a 4-bromo-2-fluorophenyl moiety. This structure combines halogenated aromatic properties with the polar, water-soluble morpholine group, making it a candidate for pharmacological studies, particularly in kinase inhibition or anticancer applications .

Preparation Methods

The synthesis of N-(4-bromo-2-fluorophenyl)morpholine-4-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-fluoroaniline and morpholine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The temperature and reaction time are carefully monitored to ensure optimal yield.

Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and automated systems to ensure consistent quality and high yield.

Chemical Reactions Analysis

N-(4-bromo-2-fluorophenyl)morpholine-4-carboxamide: undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, resulting in the formation of various oxidation states and reduced forms.

Common Reagents and Conditions: Reagents such as sodium hydride, lithium aluminum hydride, and hydrogen peroxide are commonly used in these reactions.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)morpholine-4-carboxamide: has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes and signaling pathways .

Comparison with Similar Compounds

Structural Analogs

Halogen-Substituted Morpholine Carboxamides

- N-(4-Chlorophenyl)morpholine-4-carboxamide Molecular Formula: C₁₁H₁₃ClN₂O₂ Key Differences: Replaces bromine and fluorine with a single chlorine atom at the para position.

N-(4-Hydroxyphenyl)morpholine-4-carboxamide

Heterocyclic Variations

N-(4-Bromo-2-fluorophenyl)pyrrolidine-2-carboxamide

- N-(4-Bromo-2-fluorophenyl)-2-(4-methoxyphenyl)acetamide Molecular Formula: C₁₅H₁₃BrFNO₂ Key Differences: Substitutes the morpholine-carboxamide group with an acetamide linked to a 4-methoxyphenyl group.

Table 1: Comparative Analysis of Key Compounds

Pharmacological Potential and Limitations

- morpholine) significantly alter bioactivity .

- Anticancer Activity: Morpholine-carboxamide derivatives, such as amidinourea 3d, show IC₅₀ values in the micromolar range against breast cancer cells, implying that halogenation could enhance potency .

- Toxicity Considerations: Limited toxicological data exist for morpholine-carboxamides, though analogs like Xamoterol derivatives are flagged for reproductive toxicity (H361) .

Biological Activity

N-(4-bromo-2-fluorophenyl)morpholine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

This compound features a morpholine ring linked to a carboxamide group, with a bromine and fluorine substituent on the phenyl ring. This structural configuration is crucial for its biological activity, as the presence of halogens can enhance binding affinity to various molecular targets.

The mechanism of action for this compound involves interactions with specific enzymes or receptors. The bromine and fluorine atoms are known to increase the compound's binding affinity, potentially leading to significant enzyme inhibition or modulation of receptor activity.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby preventing substrate interaction. This is particularly relevant in biochemical assays aimed at studying enzyme kinetics and inhibition mechanisms.

- Protein-Ligand Interactions : The compound's ability to form strong interactions with amino acid residues enhances its selectivity for certain biological targets.

Antiparasitic Activity

Research has indicated that compounds similar in structure to this compound exhibit antiparasitic properties. For instance, modifications in the molecular structure can lead to enhanced activity against parasites by targeting specific metabolic pathways .

Anticancer Properties

The compound has shown promise in cancer research, particularly in studies evaluating its effects on cancer cell lines. For example, analogs have been tested for their ability to induce apoptosis in cancer cells, with some derivatives demonstrating significant cytotoxicity .

Table 1: Summary of Biological Activities

Case Study: Enzyme Interaction

In a study evaluating enzyme interactions, this compound was tested against various enzymes involved in metabolic pathways. Results indicated that the compound effectively inhibited enzyme activity at low micromolar concentrations, suggesting potential therapeutic applications in metabolic disorders .

Properties

IUPAC Name |

N-(4-bromo-2-fluorophenyl)morpholine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrFN2O2/c12-8-1-2-10(9(13)7-8)14-11(16)15-3-5-17-6-4-15/h1-2,7H,3-6H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOOCDJFRYDLAND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)NC2=C(C=C(C=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrFN2O2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.13 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.